Ethenyl(triphenyl)germane

Catalog No.
S16013167
CAS No.
4049-97-2
M.F
C20H18Ge
M. Wt
331.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethenyl(triphenyl)germane

CAS Number

4049-97-2

Product Name

Ethenyl(triphenyl)germane

IUPAC Name

ethenyl(triphenyl)germane

Molecular Formula

C20H18Ge

Molecular Weight

331.0 g/mol

InChI

InChI=1S/C20H18Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2

InChI Key

VQHFZXHETLVQHL-UHFFFAOYSA-N

Canonical SMILES

C=C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Ethenyl(triphenyl)germane is an organometallic compound characterized by its unique structure, which includes a germanium atom bonded to an ethenyl group and three phenyl groups. Its chemical formula is C18_{18}H15_{15}Ge, and it is notable for its potential applications in various fields such as organic synthesis and materials science. The compound is recognized for its stability and reactivity, making it a subject of interest in both academic research and industrial applications.

  • Oxidation: This compound can be oxidized to form germanium oxides, which are useful in various applications including electronics.
  • Reduction: It can undergo reduction to yield simpler organometallic compounds, expanding the range of possible derivatives.
  • Substitution Reactions: The phenyl groups can be substituted with other functional groups under specific conditions, allowing for the synthesis of diverse derivatives.

Common reagents used in these reactions include oxidizing agents such as ceric ammonium nitrate and reducing agents like lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents employed .

Research into the biological activity of ethenyl(triphenyl)germane is still emerging. While there are no widely recognized medicinal applications at present, its organometallic nature suggests potential interactions with biological systems. Studies focusing on similar compounds indicate that organogermanium compounds may exhibit various biological effects, including antimicrobial and anticancer activities. Further research is necessary to establish the specific biological properties of ethenyl(triphenyl)germane .

The synthesis of ethenyl(triphenyl)germane typically involves several methods:

  • Direct Synthesis: The compound can be synthesized through the reaction of triphenylgermanium halides with ethenyl-containing reagents.
  • Grignard Reactions: Utilizing Grignard reagents to introduce the ethenyl group onto a triphenylgermane precursor.
  • Hydride Reduction: Reduction of corresponding germanium halides or oxides using suitable reducing agents can yield ethenyl(triphenyl)germane.

These methods allow for the efficient production of the compound with varying degrees of purity and yield depending on the specific conditions used .

Ethenyl(triphenyl)germane has several notable applications:

  • Organic Synthesis: It serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
  • Materials Science: Its unique properties make it suitable for use in developing new materials, especially in semiconductor technology.
  • Catalysis: The compound may also play a role as a catalyst or catalyst precursor in various chemical transformations due to its reactivity .

Interaction studies involving ethenyl(triphenyl)germane focus on its reactivity with other organic and inorganic compounds. Research indicates that compounds containing germanium can interact with various substrates, leading to new product formation. These studies are crucial for understanding how ethenyl(triphenyl)germane can be utilized in catalysis and material development .

Ethenyl(triphenyl)germane can be compared with several similar organometallic compounds, highlighting its unique features:

Compound NameKey FeaturesUniqueness
TriphenylgermaneLacks the ethenyl group; simpler structureMore limited reactivity
Triphenyltin hydrideContains tin instead of germaniumDifferent metal properties
Benzoyl(trimethyl)germaneContains a benzoyl group; used in synthetic chemistryFocused more on acylation reactions
AroyltrimethylgermaneSimilar structure but involves acyl groupsExplores different synthetic pathways

The uniqueness of ethenyl(triphenyl)germane lies in its combination of an ethenyl group with three phenyl groups attached to a germanium atom, allowing it to participate in a broader range of

Exact Mass

332.0620283 g/mol

Monoisotopic Mass

332.0620283 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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